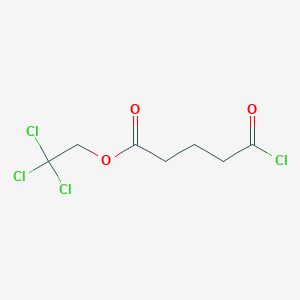
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C7H9Cl4O3 It is a derivative of pentanoic acid and is characterized by the presence of both trichloroethyl and chloro-oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate typically involves the esterification of 5-chloro-5-oxopentanoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile, room temperature to mild heating.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol.
Reduction: 5-chloro-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate involves its reactivity with nucleophiles. The ester bond can be cleaved by nucleophilic attack, leading to the release of 5-chloro-5-oxopentanoic acid and 2,2,2-trichloroethanol. The chloro groups can also undergo nucleophilic substitution, resulting in the formation of various substituted products. These reactions are facilitated by the electron-withdrawing effects of the trichloroethyl and chloro-oxo groups, which increase the electrophilicity of the carbon atoms involved.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloroethyl 5-chloro-5-oxopentanoate can be compared with other similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Lacks the trichloroethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-5-oxopentanoate: Similar to the methyl derivative but with an ethyl group, also less reactive compared to the trichloroethyl derivative.
2,2,2-Trichloroethyl 4-chloro-4-oxobutanoate: Shorter carbon chain, different reactivity profile due to the position of the chloro and oxo groups.
Eigenschaften
CAS-Nummer |
143773-35-7 |
|---|---|
Molekularformel |
C7H8Cl4O3 |
Molekulargewicht |
281.9 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C7H8Cl4O3/c8-5(12)2-1-3-6(13)14-4-7(9,10)11/h1-4H2 |
InChI-Schlüssel |
PMRVCMKSEWPFQH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-Amino-3-methylphenyl)methyl]amino}butan-1-OL](/img/structure/B12546286.png)
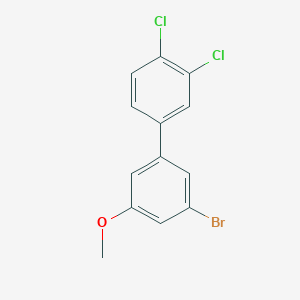
![1-Bromo-4-[(dec-9-en-1-yl)oxy]benzene](/img/structure/B12546299.png)
![2-[4-(1,1-Dimethylethyl)-1,2,3-thiadiazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546305.png)

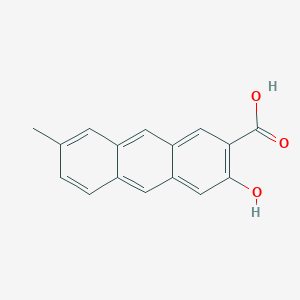
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)

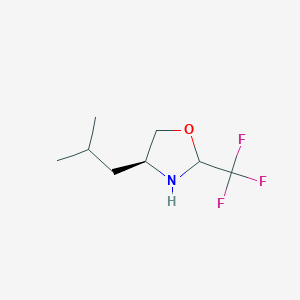
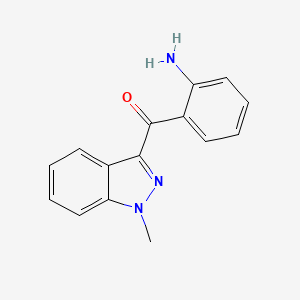
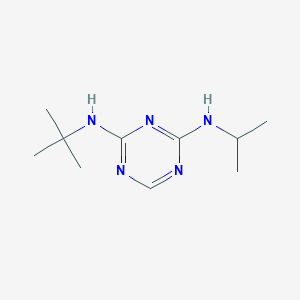

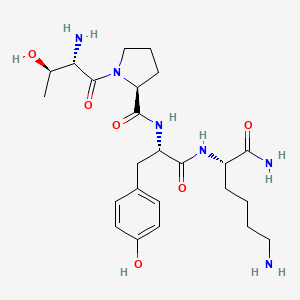
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
